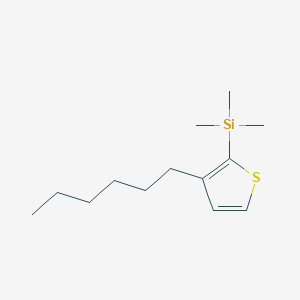
Silane, (3-hexyl-2-thienyl)trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (3-hexyl-2-thienyl)trimethyl- is an organosilicon compound with the molecular formula C13H24SSi It is a derivative of silane, where the silicon atom is bonded to a 3-hexyl-2-thienyl group and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (3-hexyl-2-thienyl)trimethyl- typically involves the reaction of 3-hexyl-2-thienyl lithium with trimethylchlorosilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
3-hexyl-2-thienyl lithium+trimethylchlorosilane→Silane, (3-hexyl-2-thienyl)trimethyl-+lithium chloride
Industrial Production Methods
Industrial production methods for Silane, (3-hexyl-2-thienyl)trimethyl- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, and the product is typically purified using distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Silane, (3-hexyl-2-thienyl)trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives with different substituents.
Substitution: The methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields silanol derivatives, while reduction can produce various silane derivatives.
Scientific Research Applications
Silane, (3-hexyl-2-thienyl)trimethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Silane, (3-hexyl-2-thienyl)trimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, whether in biological systems or industrial applications.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH.
Triethylsilane: An organosilicon compound with the formula (C2H5)3SiH.
Phenylsilane: An organosilicon compound with the formula C6H5SiH3.
Uniqueness
Silane, (3-hexyl-2-thienyl)trimethyl- is unique due to the presence of the 3-hexyl-2-thienyl group, which imparts distinct chemical properties and potential applications. This differentiates it from other similar compounds that lack this specific substituent.
Properties
CAS No. |
164991-12-2 |
|---|---|
Molecular Formula |
C13H24SSi |
Molecular Weight |
240.48 g/mol |
IUPAC Name |
(3-hexylthiophen-2-yl)-trimethylsilane |
InChI |
InChI=1S/C13H24SSi/c1-5-6-7-8-9-12-10-11-14-13(12)15(2,3)4/h10-11H,5-9H2,1-4H3 |
InChI Key |
UEHPVHYUQLNSBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(SC=C1)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















